Cas no 355819-02-2 (tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate)
tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- 1,6-Naphthyridine-6(5H)-carboxylicacid, 3-amino-7,8-dihydro-, 1,1-dimethylethyl ester
- 6-Boc-3-amino-5,6,7,8-tetrahydro-[1,6]naphthyridine
- tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
- 3-amino-6-t-butoxycarbonyl-5,6,7,8-tetrahydro[1,6]naphthyridine
- 3-amino-7,8-dihydro-5H-[1,6]naphthyridine-6-carboxylic acid tert-butyl ester
- AG-F-23299
- AGN-PC-00H2EK
- AK-87054
- ANW-57445
- CTK4H4866
- SureCN3002453
- SCHEMBL3002453
- SB36803
- AS-68829
- W14854
- SY123716
- tert-butyl3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
- EN300-125527
- AKOS016001495
- YHALGDJDGQKVHY-UHFFFAOYSA-N
- DTXSID20474163
- FT-0704465
- MFCD07371643
- 355819-02-2
- tert-butyl 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
- CS-0038090
- 6-Boc-3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine
- A853061
- DB-069232
-
- MDL: MFCD07371643
- Inchi: 1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3
- InChI Key: YHALGDJDGQKVHY-UHFFFAOYSA-N
- SMILES: O(C(N1CC2C=C(C=NC=2CC1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 249.14800
- Monoisotopic Mass: 249.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- PSA: 68.45000
- LogP: 2.47610
tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM140200-1g |
6-Boc-3-amino-5,6,7,8-tetrahydro-[1,6]naphthyridine |
355819-02-2 | 95% | 1g |
$547 | 2021-08-05 | |
| Fluorochem | 219904-250mg |
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
355819-02-2 | 95% | 250mg |
£229.00 | 2022-03-01 | |
| Fluorochem | 219904-1g |
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
355819-02-2 | 95% | 1g |
£572.00 | 2022-03-01 | |
| Chemenu | CM140200-1g |
6-Boc-3-amino-5,6,7,8-tetrahydro-[1,6]naphthyridine |
355819-02-2 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB201408-1 g |
6-Boc-3-amino-5,6,7,8-tetrahydro-[1,6]naphthyridine |
355819-02-2 | 1 g |
€540.40 | 2023-07-20 | ||
| ChemScence | CS-0038090-100mg |
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
355819-02-2 | ≥97.0% | 100mg |
$59.0 | 2022-04-27 | |
| ChemScence | CS-0038090-250mg |
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate |
355819-02-2 | ≥97.0% | 250mg |
$99.0 | 2022-04-27 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0093-1g |
6-Boc-3-amino-5,6,7,8-tetrahydro-[1,6]naphthyridine |
355819-02-2 | 96% | 1g |
2527.17CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0093-5g |
6-Boc-3-amino-5,6,7,8-tetrahydro-[1,6]naphthyridine |
355819-02-2 | 96% | 5g |
10108.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0093-500mg |
6-Boc-3-amino-5,6,7,8-tetrahydro-[1,6]naphthyridine |
355819-02-2 | 96% | 500mg |
1679.12CNY | 2021-05-08 |
tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate Suppliers
tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate Related Literature
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Pavel Karásek,Jakub Grym,Michal Roth,Josef Planeta,František Foret Lab Chip, 2015,15, 311-318
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate: A Comprehensive Overview
The compound with CAS No. 355819-02-2, known as tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds with a fused bicyclic structure. The tert-butyl group attached to the naphthyridine ring contributes to the molecule's stability and solubility properties, making it a valuable intermediate in various chemical syntheses.
Recent studies have highlighted the potential of tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate in drug discovery and development. Its unique structure allows for versatile functionalization, enabling researchers to explore its applications in areas such as anti-inflammatory agents, anticancer drugs, and neuroprotective compounds. The naphthyridine core is particularly interesting due to its ability to interact with various biological targets, including enzymes and receptors.
The synthesis of tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate involves a series of well-established organic reactions. The key steps include the formation of the naphthyridine ring system through cyclization reactions and the subsequent introduction of the tert-butyl group via esterification. These methods ensure high yields and purity, making the compound suitable for both academic research and industrial applications.
One of the most promising applications of this compound is in the development of targeted drug delivery systems. Researchers have demonstrated that the naphthyridine moiety can serve as a scaffold for attaching various bioactive molecules. For instance, studies have shown that derivatives of this compound can selectively bind to certain proteins involved in inflammatory pathways, potentially leading to novel treatments for chronic inflammatory diseases.
In addition to its therapeutic potential, tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate has also been explored for its role in catalysis. The presence of the amino group within the molecule enables it to act as a ligand in transition metal-catalyzed reactions. This property has been leveraged in asymmetric synthesis protocols, where the compound serves as a chiral auxiliary to induce high enantioselectivity.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure and interaction patterns with biological targets. These findings are crucial for guiding future research and optimizing the compound's bioavailability and efficacy.
In conclusion, tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a versatile and intriguing molecule with a wide range of applications in chemistry and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery and chemical synthesis.
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